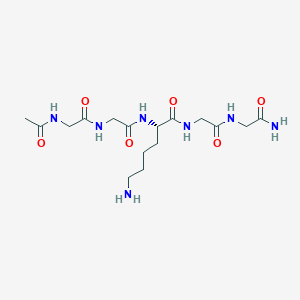
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of one or more amine groups attached to an aromatic ring. This particular compound features two butylphenyl and two methylphenyl groups attached to a benzene-1,3-diamine core. Aromatic amines are widely studied due to their applications in various fields such as materials science, pharmaceuticals, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,3-diamine, 4-butylphenyl bromide, and 3-methylphenyl bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium acetate, is used to facilitate the coupling reaction.
Procedure: The benzene-1,3-diamine is reacted with 4-butylphenyl bromide and 3-methylphenyl bromide in the presence of a base, such as potassium carbonate, and the palladium catalyst. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions. Continuous flow reactors may be employed to improve efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid or nitric acid, and elevated temperatures.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Corresponding amines with reduced aromatic rings.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
作用機序
The mechanism of action of N1,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine depends on its application:
Materials Science: Functions as a charge transport material in organic semiconductors, facilitating the movement of electrons or holes.
Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Organic Electronics: Acts as an active layer in electronic devices, where its electronic properties are harnessed for device performance.
類似化合物との比較
Similar Compounds
- N~1~,N~3~-Bis(4-methylphenyl)-N~1~,N~3~-bis(3-butylphenyl)benzene-1,3-diamine
- N~1~,N~3~-Bis(4-ethylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
- N~1~,N~3~-Bis(4-propylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine
Uniqueness
N~1~,N~3~-Bis(4-butylphenyl)-N~1~,N~3~-bis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific arrangement of butyl and methyl groups on the aromatic rings. This structural configuration imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and organic electronics.
特性
CAS番号 |
184865-87-0 |
|---|---|
分子式 |
C40H44N2 |
分子量 |
552.8 g/mol |
IUPAC名 |
1-N,3-N-bis(4-butylphenyl)-1-N,3-N-bis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C40H44N2/c1-5-7-14-33-20-24-35(25-21-33)41(37-16-9-12-31(3)28-37)39-18-11-19-40(30-39)42(38-17-10-13-32(4)29-38)36-26-22-34(23-27-36)15-8-6-2/h9-13,16-30H,5-8,14-15H2,1-4H3 |
InChIキー |
WJEJRYAAXKVUMA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)N(C2=CC(=CC=C2)N(C3=CC=C(C=C3)CCCC)C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


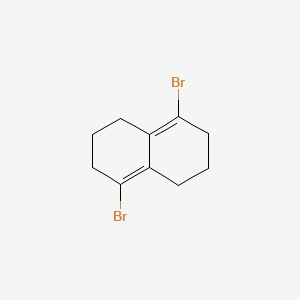

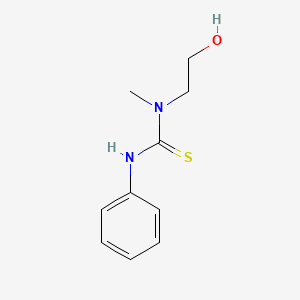
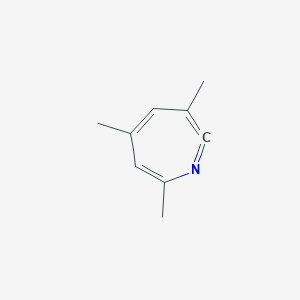
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
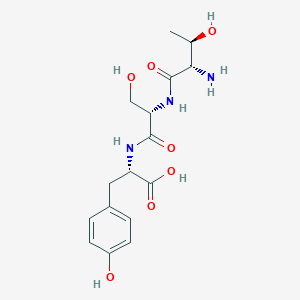
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)
